3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is a compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene typically involves multiple steps. One common method starts with the preparation of 3-hexylthiophene, which is then subjected to further functionalization. The key steps include:
Bromination: 3-Hexylthiophene is brominated to form 2,5-dibromo-3-hexylthiophene.
Grignard Reaction: The dibromo compound undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hexyl group.
Coupling Reaction: The final step involves coupling the intermediate with 4-methoxyphenol in the presence of a base to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of conductive polymers and materials for electronic devices .
Wirkmechanismus
The mechanism of action of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The presence of the methoxyphenoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[3-hexyl-4-(6-bromohexyl)thiophene]: A similar compound with a bromohexyl group instead of the methoxyphenoxyhexyl group.
3-Hexyl-4-methoxythiophene: A simpler compound with only a methoxy group attached to the thiophene ring.
Uniqueness
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is unique due to the presence of both hexyl and methoxyphenoxyhexyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its solubility, stability, and interaction with various molecular targets, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
827346-74-7 |
---|---|
Molekularformel |
C23H34O2S |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
3-hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene |
InChI |
InChI=1S/C23H34O2S/c1-3-4-5-8-11-20-18-26-19-21(20)12-9-6-7-10-17-25-23-15-13-22(24-2)14-16-23/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI-Schlüssel |
UNACXHWUVYWSIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CSC=C1CCCCCCOC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.